4-Chloro-2-hydroxypyridine
Overview
Description
4-Chloro-2-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom attached at the 4th position and a hydroxyl group at the 2nd position . The molecular weight of this compound is 129.54 .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 129.54 and a density of 1.35±0.1 g/cm3 . It should be stored under inert gas and conditions that avoid air sensitivity .Scientific Research Applications
Synthesis and Chemical Reactivity
4-Chloro-2-hydroxypyridine and its derivatives have been extensively studied for their synthesis and reactivity. Kolder and Hertog (2010) explored the synthesis of 5-chloro-derivatives of 2,4-dihydroxypyridine, including the synthesis of 5-chloro-2-ethoxy-4-hydroxypyridine and 5-chloro-4-ethoxy-2-hydroxypyridine. They also examined the reactivity of these compounds towards bromine and aqueous solutions of hydrobromic and hydrochloric acid (Kolder & Hertog, 2010).
Plant Growth Studies
Denhertog and Maas (1975) studied 4-Pyridoxyacetic acid, synthesized from a derivative of 4-hydroxypyridine, for its potential use in studies on plant growth substances. This work highlighted the challenges in synthesizing specific compounds from 4-hydroxypyridine and its derivatives, which can be critical for agricultural and botanical research (Denhertog & Maas, 1975).
Aromatic Nucleophilic Substitution
You and Twieg (1999) described the use of 4-hydroxypyridine in aromatic nucleophilic substitution reactions. Their work showed that only N-aryl-4(1H)-pyridones are produced in this efficient substitution process, adding to the understanding of chemical reactivity and synthesis involving pyridine derivatives (You & Twieg, 1999).
Tautomeric Equilibrium Studies
Boga et al. (2001) and Sánchez et al. (2006) explored the reactions and tautomeric equilibrium of hydroxypyridines, including 4-hydroxypyridine. These studies provide insights into the chemical properties and behavior of these compounds, which are crucial for designing and synthesizing new materials and chemicals (Boga et al., 2001), (Sánchez et al., 2006).
Effects of Chlorination
Calabrese et al. (2017) investigated the effects of chlorination on the tautomeric and conformational equilibria of 2-hydroxypyridine, which is closely related to this compound. Understanding the effects of chlorination on these compounds is important for their application in various chemical processes (Calabrese et al., 2017).
Mechanism of Action
Safety and Hazards
4-Chloro-2-hydroxypyridine is considered hazardous. It may cause skin irritation, serious eye damage, and specific target organ toxicity after a single exposure . It should be handled with personal protective equipment and adequate ventilation .
Relevant Papers A theoretical investigation of the tautomerism of 2- and 4-pyridones has been conducted . This study could provide valuable insights into the behavior of pyridine derivatives, including this compound.
Properties
IUPAC Name |
4-chloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUXGFRLSKQVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373970 | |
Record name | 4-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40673-25-4 | |
Record name | 4-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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